molecular formula C14H18Cl2N2O2 B5800270 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide

Cat. No. B5800270
M. Wt: 317.2 g/mol
InChI Key: VTNCNEANQQLHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to relieve pain and inflammation associated with arthritis, menstrual cramps, and other conditions. Diclofenac has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a number of other effects, including inhibition of platelet aggregation and modulation of ion channels.

Advantages and Limitations for Lab Experiments

2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and a wide range of potential applications. It is also readily available and relatively inexpensive. However, there are also some limitations to its use in lab experiments. For example, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have some off-target effects, which may complicate its use in certain experiments. Additionally, 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has a relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is the development of new formulations of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide that may have improved pharmacokinetic properties or reduced side effects. Another area of interest is the investigation of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide's potential use in the treatment of other conditions, such as cancer or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its potential interactions with other drugs and compounds.

Synthesis Methods

2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized by reacting 2,6-dichloroaniline with 2-(4-morpholinyl)ethylchloride and acetic anhydride in the presence of a catalyst. The resulting product is then purified and crystallized to obtain pure 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. This synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a valuable tool for studying inflammation and pain pathways. 2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been used to investigate the role of cyclooxygenase (COX) enzymes in inflammation and pain.

properties

IUPAC Name

2-(2,6-dichlorophenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c15-12-2-1-3-13(16)11(12)10-14(19)17-4-5-18-6-8-20-9-7-18/h1-3H,4-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNCNEANQQLHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

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